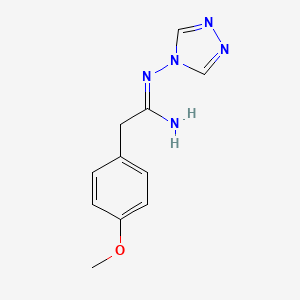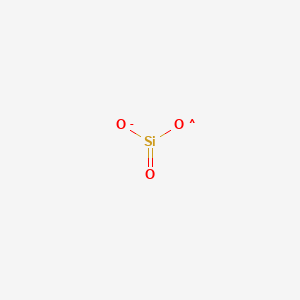
SiO3 radical anion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trioxidosilicate(.1-) is an inorganic radical anion and a silicon oxide.
Scientific Research Applications
Gas Phase Reactions
The SiO3 radical anion has been studied for its role in gas-phase reactions. Groenewold et al. (2001) explored how the SiO3•- radical anion reacts with H2S, demonstrating radical abstraction and O-for-S exchange reactions. These findings highlight the potential applications of SiO3•- in understanding gas phase chemistry and reaction mechanisms in an ion trap secondary ion mass spectrometer (IT-SIMS) environment (Groenewold et al., 2001).
Antibacterial Effects
SiO3 anions have been implicated in the generation of reactive nitrogen species (RNS) in biomedical silicon nitride (Si3N4), which exhibit antibacterial effects. This research by Pezzotti (2018) reveals the potential of SiO3 anions in biomedical applications, especially for their role in counteracting bacterial proliferation, offering an alternative to conventional antibiotics (Pezzotti, 2018).
Surface Oxidation and Semiconductor Applications
The surface oxidation of silicon wafers using atomic oxygen radical anions, including SiO3 anions, has been studied by Lian et al. (2008). This process leads to the formation of different oxide layers, indicating the role of SiO3 anions in the fabrication of semiconductor devices and the potential for creating metal-oxide-semiconductor (MOS) capacitors (Lian et al., 2008).
Nanotechnology and Environmental Applications
SiO3 anions have been utilized in nanotechnology for environmental purposes. Huang et al. (2017) described the functionalization of SiO2 particles with cationic polymers for enhanced removal of organic dyes. This research showcases the potential of SiO3 anions in environmental remediation and the development of functional nanocomposites (Huang et al., 2017).
Photocatalysis
In the field of photocatalysis, Hao et al. (2016) discovered that SiO2, when combined with graphitic carbon nitride (g-C3N4), enhances photocatalytic degradation activities. This finding emphasizes the role of SiO3 anions in improving the efficiency of photocatalytic processes, a promising area for environmental cleanup and sustainable chemistry (Hao et al., 2016).
properties
Molecular Formula |
O3Si- |
|---|---|
Molecular Weight |
76.083 g/mol |
InChI |
InChI=1S/O3Si/c1-4(2)3/q-1 |
InChI Key |
MBOHKLZBATVDTL-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O] |
Canonical SMILES |
[O-][Si](=O)[O] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



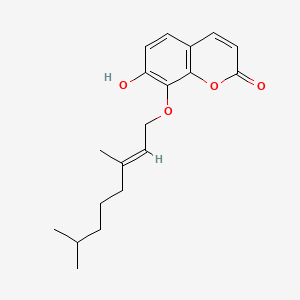
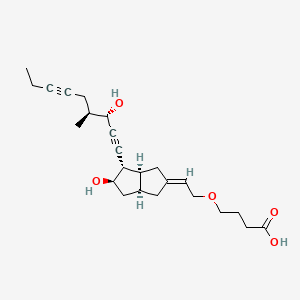
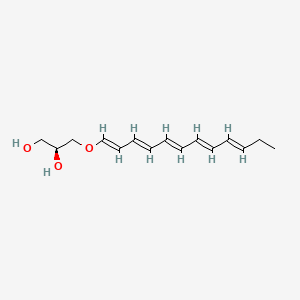
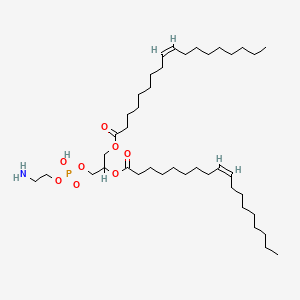
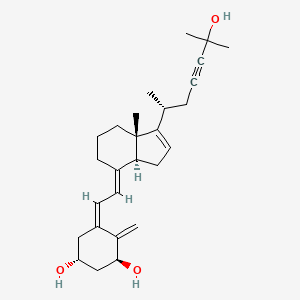
![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)

![(4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1231262.png)
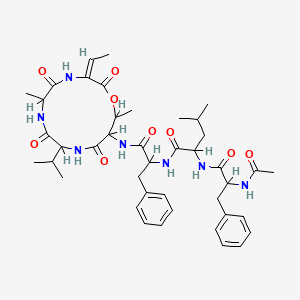
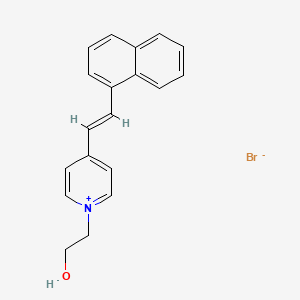


![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)
